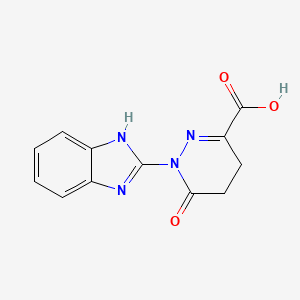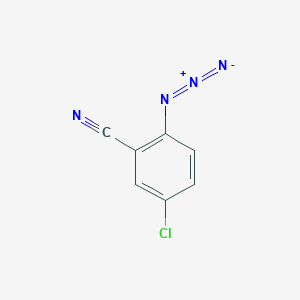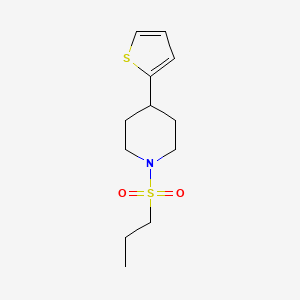
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex sulfonamide derivatives, including compounds with similar structures to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide, involves multi-step chemical reactions. These processes often target the optimization of pharmacological properties for potential therapeutic applications, as observed in the structural activity relationship studies of sulfonamide analogs for cancer therapy enhancement (J. Mun et al., 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biochemical activity. Studies involving N-phenylbenzenesulfonamide and its analogs reveal that slight modifications in the molecular structure can significantly impact their biological activity and interaction with biological targets. The electronic structure and conformational polymorphism have been analyzed through various spectroscopic and quantum chemical methods, providing insights into the stability and reactivity of these molecules (K. Govindarasu et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of sulfonamide compounds, including this compound, often involves interactions with cellular components that can lead to significant biological effects. For instance, certain sulfonamides have been studied for their antitumor properties, where their ability to disrupt cellular processes is key to their activity (Z. Huang et al., 2001).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are critical for their formulation and application. The detailed crystallographic analysis provides insights into the polymorphism and molecular conformation, which are essential for understanding the compound's stability and solubility (I. Bar & J. Bernstein, 1985).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the versatility of sulfonamide compounds in synthetic chemistry and pharmaceutical applications. For example, the rearrangement reactions of N-substituted benzenesulfonamide derivatives highlight the chemical versatility and potential for creating diverse molecular entities with tailored properties (R. Dohmori, 1964).
Wissenschaftliche Forschungsanwendungen
COX-2 Inhibition and Anti-inflammatory Properties
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide is part of a broader class of compounds known for their potent and selective COX-2 inhibition. COX-2 inhibitors like ABT-963, a compound closely related to this compound, have shown significant selectivity (COX-2/COX-1 ratio), improved solubility, high oral anti-inflammatory potency, and safety in gastric applications in animal models. These inhibitors have been used in the treatment of pain and inflammation associated with arthritis, demonstrating reduced prostaglandin E2 production, edema reduction, and significant bone loss prevention (Asif, 2016).
Antioxidant Activity Assessment
In the realm of antioxidant capacity assessment, compounds like ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are significant. Although not directly linked to this compound, understanding the reaction pathways underlying the ABTS decolorization assay provides insights into the antioxidant capacities of compounds. This is particularly relevant for phenolic antioxidants and can offer comparative analysis potential for different antioxidants, a factor that could be significant when considering the antioxidant properties of various sulfonamide compounds (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Diverse Bioactive Spectrum of Sulfonamide Derivatives
Sulfonamide compounds, which include this compound, have been recognized for their broad bioactive spectrum after chemical structural modifications of the classical antibacterial aminobenzenesulfonamide. These modifications have led to a wide range of medicinal applications and significant development value. The derivatives display antimicrobial, anticancer, antiparasitic, antiinflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic properties. These findings underscore the potential of sulfonamide-based compounds in drug development and the possibility of new medicinal applications (Shichao et al., 2016).
Wirkmechanismus
Target of Action
The compound, also known as N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2,4,5-trimethylbenzene-1-sulfonamide, is a derivative of pyridazine . Pyridazine derivatives have been shown to interact with a range of biological targets and physiological effects . .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities . The interaction of this compound with its targets would likely result in changes related to these activities.
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by pyridazine derivatives , it can be inferred that multiple pathways might be affected, leading to downstream effects related to these activities.
Result of Action
Given the wide range of pharmacological activities exhibited by pyridazine derivatives , it can be inferred that the compound’s action would result in effects related to these activities.
Eigenschaften
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-5-29(25,26)21-11-10-19(22-23-21)17-6-8-18(9-7-17)24-30(27,28)20-13-15(3)14(2)12-16(20)4/h6-13,24H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPRXRGOLFICMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine](/img/structure/B2480860.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2480861.png)



![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2480871.png)
![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate](/img/structure/B2480873.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2480875.png)
![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2480876.png)
![(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine](/img/structure/B2480878.png)
![N'-[2-[1-(4-fluoro-2-methylphenyl)sulfonyl-2-piperidinyl]ethyl]-N-methyloxamide](/img/structure/B2480880.png)